2-Bromo-N-(2-isopropyl-phenyl)-benzamide
Description
2-Bromo-N-(2-isopropyl-phenyl)-benzamide is a halogenated benzamide derivative characterized by a bromine atom at the C2 position of the benzamide ring and a 2-isopropyl substituent on the adjacent phenyl group. The compound’s molecular formula is inferred as C₁₆H₁₆BrNO (molecular weight ≈ 318.19 g/mol), based on substituent analysis. Such halogenated benzamides are frequently explored in medicinal chemistry and materials science due to their tunable electronic and steric properties .
Properties
CAS No. |
303990-24-1 |
|---|---|
Molecular Formula |
C16H16BrNO |
Molecular Weight |
318.21g/mol |
IUPAC Name |
2-bromo-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16BrNO/c1-11(2)12-7-4-6-10-15(12)18-16(19)13-8-3-5-9-14(13)17/h3-11H,1-2H3,(H,18,19) |
InChI Key |
YMNQZUUOLYOPIY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and documented properties:
Substituent Effects on Physicochemical Properties
- Halogen Position : Bromine at C2 (as in the target compound) vs. C4 (e.g., 4-Bromo-N-(2-nitrophenyl)benzamide) alters molecular polarity and packing. The C2 bromine in 2-Bromo-N-(2-bromophenyl)benzamide facilitates Pd/Cu-catalyzed cyclization due to enhanced electrophilicity .
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-isopropyl group (electron-donating) in the target compound may reduce solubility in polar solvents compared to analogs with nitro (electron-withdrawing) or sulfonyl groups .
- Steric Effects : Bulky substituents like isopropyl or tert-butyl (e.g., in 4-Bromo-N-(2-(tert-butyl)phenyl)-benzamide derivatives) can hinder crystallization or enzymatic binding .
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